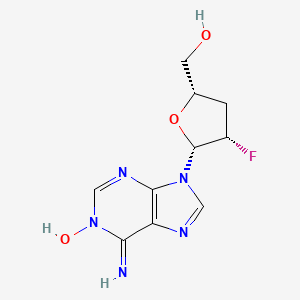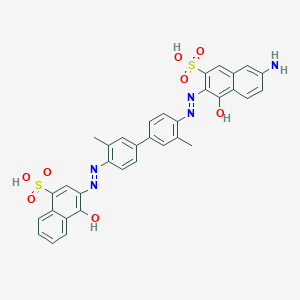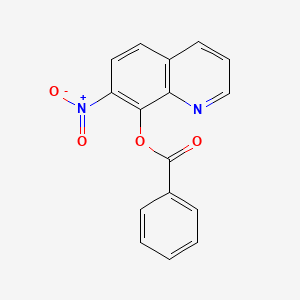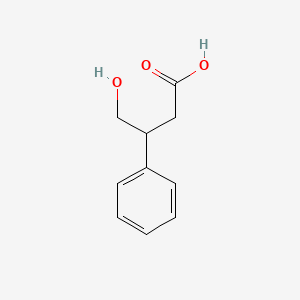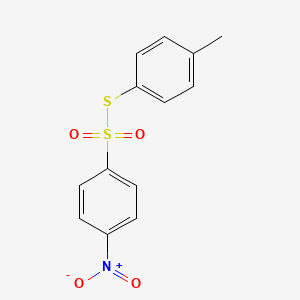
S-(4-Methylphenyl) 4-(hydroxy(oxido)amino)benzenesulfonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-Methylphenyl) 4-(hydroxy(oxido)amino)benzenesulfonothioate: is an organic compound with the molecular formula C14H14O2S2. This compound is characterized by its unique structure, which includes a sulfonothioate group attached to a hydroxy(oxido)amino group and a methylphenyl group. It is primarily used in various chemical reactions and has significant applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Methylphenyl) 4-(hydroxy(oxido)amino)benzenesulfonothioate typically involves the reaction of 4-methylphenyl sulfonyl chloride with 4-hydroxy(oxido)aminobenzene in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions, usually between 0°C and 25°C, to ensure the stability of the intermediate products.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-(4-Methylphenyl) 4-(hydroxy(oxido)amino)benzenesulfonothioate can undergo oxidation reactions, leading to the formation of sulfonic acids.
Reduction: Reduction of this compound typically results in the formation of sulfonamides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfonamides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in organic synthesis for the preparation of sulfonothioate derivatives.
- Acts as an intermediate in the synthesis of complex organic molecules.
Biology:
- Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine:
- Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of S-(4-Methylphenyl) 4-(hydroxy(oxido)amino)benzenesulfonothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonothioate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts.
Vergleich Mit ähnlichen Verbindungen
- S-(4-Methylphenyl) 4-methylbenzenesulfonothioate
- S-(4-Methylphenyl) 4-nitrobenzenesulfonothioate
Comparison:
- S-(4-Methylphenyl) 4-(hydroxy(oxido)amino)benzenesulfonothioate is unique due to the presence of the hydroxy(oxido)amino group, which imparts distinct chemical reactivity and biological activity compared to other sulfonothioates.
- The hydroxy(oxido)amino group allows for additional hydrogen bonding and electrostatic interactions, enhancing its potential as a biochemical probe or therapeutic agent.
This compound’s versatility and unique properties make it a valuable tool in various scientific and industrial applications
Eigenschaften
CAS-Nummer |
94583-15-0 |
|---|---|
Molekularformel |
C13H11NO4S2 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
1-methyl-4-(4-nitrophenyl)sulfonylsulfanylbenzene |
InChI |
InChI=1S/C13H11NO4S2/c1-10-2-6-12(7-3-10)19-20(17,18)13-8-4-11(5-9-13)14(15)16/h2-9H,1H3 |
InChI-Schlüssel |
YCDHTGFBBLBXML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


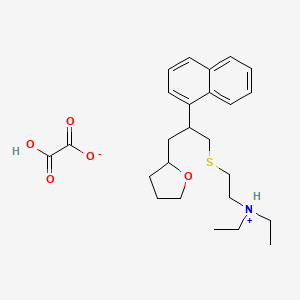


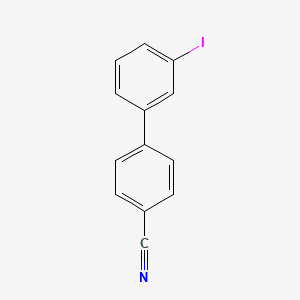

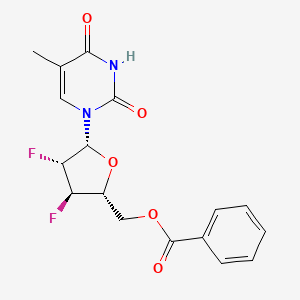
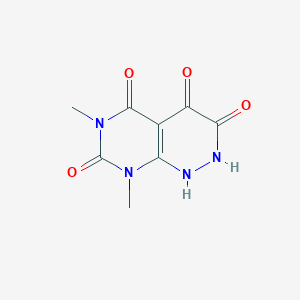
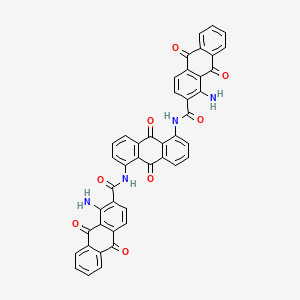
![1-(3-Methylphenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12806814.png)
